molecular formula C7H8N2O3 B3371215 Methyl 5-methoxypyrimidine-4-carboxylate CAS No. 64224-66-4

Methyl 5-methoxypyrimidine-4-carboxylate

Cat. No.: B3371215
CAS No.: 64224-66-4
M. Wt: 168.15 g/mol
InChI Key: QTGDXFWKBOFFPW-UHFFFAOYSA-N
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Description

Methyl 5-methoxypyrimidine-4-carboxylate is a pyrimidine derivative featuring a methoxy group at the 5-position and a methyl ester at the 4-position. Pyrimidine-based compounds are pivotal in medicinal chemistry and materials science due to their versatile electronic properties and capacity for hydrogen bonding, which influence their crystallinity and biological interactions.

Properties

IUPAC Name

methyl 5-methoxypyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-11-5-3-8-4-9-6(5)7(10)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGDXFWKBOFFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CN=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276773
Record name Methyl 5-methoxy-4-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64224-66-4
Record name Methyl 5-methoxy-4-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64224-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-methoxy-4-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methoxypyrimidine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a methoxy-substituted pyrimidine derivative with a methyl ester group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxypyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and ester groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 5-methoxypyrimidine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 5-methoxypyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences among pyrimidine carboxylate analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Notes
Methyl 5-methoxypyrimidine-4-carboxylate (Target) 5-OCH₃, 4-COOCH₃ ~196.18 (calculated) Methoxy (electron-donating) and ester groups
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate 4-(4-Fluorophenyl), 2-SO₂CH₃, 6-isopropyl 342.38 Bulky substituents; intramolecular C-H⋯O hydrogen bonds form six- and seven-membered rings
Ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate 2-SCH₂CH=CH₂, 4-(4-OCH₃C₆H₄), 6-CH₃ ~388.47 (calculated) Allylsulfanyl group introduces steric hindrance; dihydropyrimidine core
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate 2-NHCH₂C₆H₅, 4-CH₃ 271.31 Benzylamino group enables N-H⋯O hydrogen bonding

Key Observations :

  • Electronic Effects : The methoxy group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing sulfonyl group in ’s compound, which enhances electrophilicity at the pyrimidine ring.
  • Steric Considerations : Bulky substituents (e.g., 4-fluorophenyl in , allylsulfanyl in ) influence molecular conformation and packing. For instance, dihedral angles in range from 26.21° to 41.72°, leading to twisted conformations .

Hydrogen Bonding and Crystallinity

Hydrogen bonding patterns critically impact physical properties and crystallinity:

  • Target Compound : Predicted to form C-H⋯O interactions between the ester carbonyl and methoxy groups, though specific data is lacking.
  • Methyl 4-(4-fluorophenyl)-... () : Intramolecular C-H⋯O bonds create six- and seven-membered rings, stabilizing a distorted conformation. Intermolecular C-H⋯O bonds link molecules into a cohesive lattice .
  • Ethyl 2-(benzylamino)-... (): The benzylamino group’s N-H likely participates in hydrogen bonding, enhancing solubility in polar solvents compared to methoxy analogs.

Physical and Chemical Properties

Limited quantitative data is available, but trends can be inferred:

  • Solubility : Methyl esters (target compound, ) are generally more water-soluble than ethyl analogs () due to shorter alkyl chains.
  • Thermal Stability : Sulfonyl-containing compounds (e.g., ) exhibit higher melting points due to strong dipolar interactions and hydrogen bonding.

Biological Activity

Methyl 5-methoxypyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications, drawing on various research findings and case studies.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a pyrimidine ring substituted with a methoxy group and a carboxylate group. This structure contributes to its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound acts by targeting bacterial dihydrofolate reductase (DHFR), similar to trimethoprim, thereby disrupting folate synthesis essential for bacterial growth .

2. Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has shown cytotoxic effects against P388 murine leukemia cells, indicating its potential as an anticancer agent . The compound's mechanism involves the inhibition of critical enzymes involved in cell proliferation and survival pathways.

3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

This compound's biological activity is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes such as DHFR, which is crucial for nucleotide synthesis in bacteria and cancer cells.
  • Receptor Interaction : It may also bind to various receptors involved in cellular signaling pathways, affecting processes like proliferation and apoptosis.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against clinical isolates of E. coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant effectiveness compared to standard antibiotics .

Case Study 2: Anticancer Activity
In another investigation, the compound was tested against several cancer cell lines, including breast and colon cancer cells. It exhibited IC50 values in the low micromolar range, indicating strong anticancer potential . The study highlighted the importance of structural modifications on enhancing biological activity.

Comparative Analysis with Analogous Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModerateHighModerate
TrimethoprimHighLowLow
Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylateHighModerateHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-methoxypyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-methoxypyrimidine-4-carboxylate

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